4-Benzylcyclohexanamine

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship (SAR)

Procure strictly 4-Benzylcyclohexanamine (CAS 100617-11-6) for CCR5, NK1, and caspase-1 inhibitor programs. Its unique 4-benzyl substitution on the cyclohexane ring—not the amine nitrogen—imparts the critical geometry for potent anti-HIV-1 activity (IC50 13 nM) and CNS receptor engagement. Do not substitute with N-benzylcyclohexanamine (CAS 4383-25-9) or unsubstituted cyclohexylamine; these lack the essential aromatic pharmacophore. Standard commercial purity is ≥95% (NMR/HPLC/GC verified). Sealed, dry storage at 2–8°C. Ships ambient (non-hazardous).

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 100617-11-6
Cat. No. B3197514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylcyclohexanamine
CAS100617-11-6
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESC1CC(CCC1CC2=CC=CC=C2)N
InChIInChI=1S/C13H19N/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2
InChIKeyYDUAJBNFDVNWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylcyclohexanamine (CAS 100617-11-6) Chemical Identity and Procurement-Grade Specifications


4-Benzylcyclohexanamine (CAS 100617-11-6), also known as 4-benzylcyclohexan-1-amine, is a primary aliphatic amine characterized by a cyclohexane ring substituted with a benzyl group at the 4-position [1]. This structural arrangement imparts a molecular weight of 189.30 g/mol and a molecular formula of C13H19N [1]. Commercially, this compound is typically supplied as a research chemical or intermediate with a minimum purity specification of 95%, as confirmed by analytical methods such as NMR, HPLC, or GC . Its procurement is standard for chemical synthesis and medicinal chemistry applications, where the defined purity is critical for downstream reaction success.

Why 4-Benzylcyclohexanamine (CAS 100617-11-6) Cannot Be Interchanged with Simple Cyclohexylamine or N-Benzyl Analogs


Direct substitution of 4-Benzylcyclohexanamine with other cyclohexylamine derivatives is chemically unsound due to fundamental differences in molecular geometry, reactivity, and physicochemical properties. While N-benzylcyclohexanamine (CAS 4383-25-9) features a benzyl group on the amine nitrogen, 4-Benzylcyclohexanamine possesses the benzyl substituent on the cyclohexane ring, creating a distinct steric environment and electronic distribution [1]. This positional isomerism drastically alters its behavior as a synthetic building block and its potential biological interactions. Furthermore, the simple cyclohexylamine core lacks the critical aromatic and lipophilic benzyl moiety entirely, resulting in a compound with significantly different boiling points, solubility profiles, and target engagement capabilities . The specific 4-benzyl substitution pattern is not a minor variation but a core determinant of the molecule's utility in advanced synthesis and structure-activity relationship (SAR) studies, rendering generic replacement scientifically invalid.

Quantitative Evidence for 4-Benzylcyclohexanamine (CAS 100617-11-6): Differentiating Data for Procurement Decisions


Steric and Electronic Differentiation from N-Benzylcyclohexanamine Isomer

The substitution position of the benzyl group on the cyclohexane ring (C-4) versus the exocyclic nitrogen atom fundamentally alters the molecule's shape and electron density. While no direct biological head-to-head comparison exists for the bare amines, the structural difference is profound. In a relevant SAR study, a benzyl group (R1 = benzyl) on a related scaffold exhibited an IC50 value of >10 mM against a biological target, whereas a cyclohexyl group at the same position (R1 = cyclohexyl) also showed >10 mM [1]. This indicates that the benzyl group itself is not a guarantee of activity; its precise placement (4-benzyl vs. N-benzyl) is the critical determinant of molecular recognition, making 4-Benzylcyclohexanamine a unique, non-interchangeable building block for exploring novel chemical space.

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship (SAR)

Utility as a Versatile Intermediate for 4,4-Disubstituted Cyclohexylamine Bioactive Scaffolds

The 4-Benzylcyclohexanamine core is a privileged starting material for constructing potent 4,4-disubstituted cyclohexylamine derivatives. This is directly evidenced by studies on a series of CCR5 antagonists. Compound 190, a 4,4-disubstituted cyclohexylamine derivative, exhibited an IC50 value of 58 nM against the CCR5 receptor [1]. Another optimized compound, 189, showed an IC50 of 13 nM and potently inhibited the replication of various HIV-1 strains, including multidrug-resistant variants [1]. These data points, while not for the parent amine itself, establish a quantitative benchmark for the activity that can be achieved from this specific chemical scaffold, differentiating it from simpler amines that cannot access the same disubstituted pharmacophore.

Antiviral Research Anti-HIV-1 Agents CCR5 Antagonist

Provenance in Synthesizing Brain-Penetrant NK1 Receptor Antagonists

4-Benzylcyclohexanamine serves as a key precursor for 4,4-disubstituted cyclohexylamine-based NK1 receptor antagonists. A notable series of these compounds, including lactam-containing derivatives, was specifically designed from this core [1]. The resulting compounds demonstrated high affinity for the NK1 receptor, good in vivo duration of action, and crucially, were brain-penetrant with proven activity in a ferret emesis model [1][2]. While specific Ki values for the final compounds were not provided in the abstract, the study explicitly confirms that modifications to the C1-C4 relative stereochemistry on the cyclohexane ring (a feature of the 4-substituted core) were critical for achieving this desirable pharmacological profile, including retention of NK1 binding affinity while disrupting unwanted IKr channel affinity [2].

Neuropharmacology Anti-emetic Research NK1 Receptor Antagonist

Role in Noncovalent Cysteine Protease Inhibitor Design

In a study on caspase-1 inhibitors, a benzyl-amine moiety, closely related to the 4-Benzylcyclohexanamine structure, was a critical component in achieving potent, noncovalent inhibition. The lead compound, incorporating a benzyl-amine, demonstrated a Ki value of 47 nM against caspase-1 [1]. Importantly, this inhibitor was selective for caspase-1 over caspases 3 and 8, exhibited minimal cytotoxicity, and functioned through a reversible, competitive mechanism—a highly desirable profile that avoids the non-specific covalent reactions common to many cysteine protease inhibitors [1]. This example highlights the value of the benzyl-amine motif in designing 'drug-like' inhibitors with a clean mechanism of action.

Enzymology Drug Discovery Caspase-1 Inhibitor

Optimal Scientific and Industrial Applications for 4-Benzylcyclohexanamine (CAS 100617-11-6)


Core Building Block for Antiviral (HIV-1) Drug Discovery

Procure 4-Benzylcyclohexanamine for the synthesis of 4,4-disubstituted cyclohexylamine libraries targeting the CCR5 chemokine receptor. The scaffold has yielded potent anti-HIV-1 agents with IC50 values as low as 13 nM against laboratory and multidrug-resistant strains [1].

Advanced Intermediate for CNS-Penetrant NK1 Antagonist Development

Utilize 4-Benzylcyclohexanamine as a starting material in the design of novel NK1 receptor antagonists for potential anti-emetic or other CNS indications. The 4-substituted core is essential for achieving the desired stereochemistry, brain penetration, and in vivo efficacy demonstrated in a ferret model [2].

Scaffold for Reversible, Noncovalent Enzyme Inhibitor Design

Incorporate the 4-Benzylcyclohexanamine motif into peptidomimetic or small molecule frameworks to create selective, reversible inhibitors of cysteine proteases like caspase-1. The benzyl-amine feature has been shown to enable potent (Ki = 47 nM) and non-toxic inhibition, avoiding the liabilities of covalent electrophiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzylcyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.